molecular formula C9H5N3O B13093420 3-(1,3,4-Oxadiazol-2-yl)benzonitrile

3-(1,3,4-Oxadiazol-2-yl)benzonitrile

Cat. No.: B13093420
M. Wt: 171.16 g/mol
InChI Key: MPMGZKCEZMMXMY-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)benzonitrile is a heterocyclic compound that contains an oxadiazole ring fused with a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, as an EGFR inhibitor, it binds to the receptor and inhibits its activity, thereby preventing the proliferation of cancer cells. The compound may also interact with other enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C9H5N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H

InChI Key

MPMGZKCEZMMXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=CO2)C#N

Origin of Product

United States

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